N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea
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Overview
Description
N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea is a synthetic organic compound characterized by the presence of two 4-hydroxy-3-methoxyphenyl groups attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenolic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea include:
Curcumin derivatives: Compounds with similar phenolic structures and biological activities.
Vanillin derivatives: Compounds derived from 4-hydroxy-3-methoxybenzaldehyde with various functional groups.
Uniqueness
N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea is unique due to its specific urea backbone and the presence of two 4-hydroxy-3-methoxyphenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
921766-22-5 |
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Molecular Formula |
C17H20N2O5 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]urea |
InChI |
InChI=1S/C17H20N2O5/c1-23-15-7-11(3-5-13(15)20)9-18-17(22)19-10-12-4-6-14(21)16(8-12)24-2/h3-8,20-21H,9-10H2,1-2H3,(H2,18,19,22) |
InChI Key |
UGGUNVKRCZRTOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC(=O)NCC2=CC(=C(C=C2)O)OC)O |
Origin of Product |
United States |
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